molecular formula C10H8BrNO3 B1414136 Methyl 5-bromo-2-cyano-3-methoxybenzoate CAS No. 1806852-61-8

Methyl 5-bromo-2-cyano-3-methoxybenzoate

Cat. No.: B1414136
CAS No.: 1806852-61-8
M. Wt: 270.08 g/mol
InChI Key: BLPOINPVAJNRSN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-bromo-2-cyano-3-methoxybenzoate typically involves the bromination of 3-methoxybenzoic acid followed by esterification and cyanation reactions. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

Methyl 5-bromo-2-cyano-3-methoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-bromo-2-cyano-3-methoxybenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cyano-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 5-bromo-2-cyano-3-methoxybenzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 5-bromo-2-cyano-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-4-6(11)3-7(8(9)5-12)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPOINPVAJNRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C#N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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